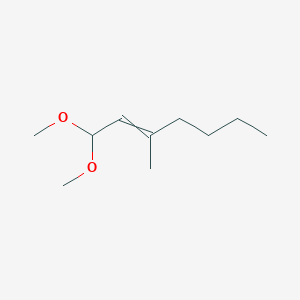
1,1-Dimethoxy-3-methylhept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethoxy-3-methylhept-2-ene is an organic compound with the molecular formula C10H20O2. It is characterized by the presence of a double bond between the second and third carbon atoms, with two methoxy groups attached to the first carbon atom. This compound is a member of the alkenes family and is known for its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-3-methylhept-2-ene can be synthesized through various methods. One common approach involves the reaction of 3-methylhept-2-en-1-ol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1-Dimethoxy-3-methylhept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1,1-Dimethoxy-3-methylhept-2-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1,1-dimethoxy-3-methylhept-2-ene involves its interaction with specific molecular targets. The double bond and methoxy groups play a crucial role in its reactivity. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles, leading to the formation of new chemical bonds. The methoxy groups can also participate in nucleophilic substitution reactions, further diversifying its chemical behavior.
類似化合物との比較
Similar Compounds
1,1-Dimethoxy-2-methylhept-2-ene: Similar structure but with a different position of the methyl group.
1,1-Dimethoxy-3-ethylhept-2-ene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1,1-Dimethoxy-3-methylhept-2-ene is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. The presence of two methoxy groups and a double bond in a specific configuration makes it a valuable compound for various chemical transformations and applications.
特性
CAS番号 |
61147-84-0 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
1,1-dimethoxy-3-methylhept-2-ene |
InChI |
InChI=1S/C10H20O2/c1-5-6-7-9(2)8-10(11-3)12-4/h8,10H,5-7H2,1-4H3 |
InChIキー |
PQWVZYRUUJJRRV-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=CC(OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)




![4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14601919.png)
![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)

![N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide](/img/structure/B14601954.png)
![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)



